molecular formula C18H19N5O2S2 B1682120 UTA1inh-D1 CAS No. 892745-28-7

UTA1inh-D1

Cat. No.: B1682120
CAS No.: 892745-28-7
M. Wt: 401.5 g/mol
InChI Key: TZKAXVMSVDWDPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UTA1inh-D1 is a novel small-molecule inhibitor targeting the kidney urea transporter UT-A1, which plays a critical role in urea reabsorption and urine concentration . This compound distinguishes itself through its unique mechanism of action, as detailed in pharmacological studies .

Properties

CAS No.

892745-28-7

Molecular Formula

C18H19N5O2S2

Molecular Weight

401.5 g/mol

IUPAC Name

10-(2,5-dimethylphenyl)sulfonyl-N-propan-2-yl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine

InChI

InChI=1S/C18H19N5O2S2/c1-10(2)19-16-15-13(7-8-26-15)23-17(20-16)18(21-22-23)27(24,25)14-9-11(3)5-6-12(14)4/h5-10H,1-4H3,(H,19,20)

InChI Key

TZKAXVMSVDWDPN-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC(C)C

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

UTA1inh-D1, UTA1inhD1, UTA1inh D1, UTA1(inh)-D1, UTA1-inh-D1

Origin of Product

United States

Comparison with Similar Compounds

Inhibition Mechanisms

UTA1inh-D1 operates via a competitive inhibition mechanism, binding directly to the urea-binding site of UT-A1. In contrast, structurally related compounds such as UTA1inh-A1, UTA1inh-B1, and UTA1inh-C1 exhibit non-competitive inhibition, likely interacting with allosteric sites .

Key Evidence :

  • This compound : IC50 increased ~2.5-fold under varying urea concentrations (200–1600 mM), indicative of competition with urea .
  • UTA1inh-A1/B1/C1: IC50 remained stable across the same urea gradient, confirming non-competitive binding .

Reversibility of Inhibition

All four inhibitors (A1, B1, C1, D1) demonstrate fully reversible inhibition . After a 15-minute incubation and subsequent washing, UT-A1 activity recovered completely, suggesting transient binding without permanent transporter modification .

Urea Concentration Dependence

The efficacy of this compound is influenced by urea levels, with higher urea concentrations reducing its inhibitory potency. This contrasts sharply with A1/B1/C1, whose efficacy remains unaffected by urea gradients .

Pharmacological Profiles

While detailed pharmacokinetic data (e.g., bioavailability, half-life) are unavailable in the provided evidence, the mechanistic differences suggest distinct therapeutic implications:

  • This compound : May require dose adjustments in patients with elevated urea levels.
  • UTA1inh-A1/B1/C1 : More predictable efficacy across physiological urea concentrations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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UTA1inh-D1
Reactant of Route 2
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